molecular formula C12H13N5O B2810436 N-phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide CAS No. 2034358-28-4

N-phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Cat. No.: B2810436
CAS No.: 2034358-28-4
M. Wt: 243.27
InChI Key: YDNHZZUVDLBNOA-UHFFFAOYSA-N
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Description

N-phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a small organic molecule featuring a strained azetidine (4-membered nitrogen-containing ring) core substituted with a phenyl group, a 1,2,3-triazole moiety, and a carboxamide functional group. The triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" method that ensures high yield and purity .

Properties

IUPAC Name

N-phenyl-3-(triazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c18-12(14-10-4-2-1-3-5-10)16-8-11(9-16)17-7-6-13-15-17/h1-7,11H,8-9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNHZZUVDLBNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole or azetidine rings, while reduction may produce reduced forms of these rings .

Scientific Research Applications

N-phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and dipole-dipole interactions, which can influence its binding to biological targets. This compound may inhibit enzymes or interact with receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:
  • Substituent Effects :
    • The phenyl group in the target compound may improve metabolic stability compared to the naphthylmethyl group in ’s analog, which increases lipophilicity and molecular weight.
    • Tert-butyl esters (as in 1a) are prone to hydrolysis in acidic environments, unlike the carboxamide group in the target compound .
  • Synthetic Efficiency : CuAAC click chemistry enables rapid, high-yield synthesis of triazole-containing compounds (e.g., 97% yield in ’s estradiol derivative) .

Stability and Pharmacokinetic Considerations

  • Gastric Stability : Compounds with tert-butyl esters (e.g., 1a) degrade in simulated gastric fluid, whereas carboxamides (target compound) are generally more resistant to hydrolysis .
  • Solubility : The carboxamide group in the target compound enhances hydrophilicity compared to naphthylmethyl or estradiol moieties in analogs .
  • Metabolic Resistance : The triazole ring’s metabolic stability is a shared advantage, but bulky substituents (e.g., naphthylmethyl) may slow excretion .

Biological Activity

N-phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N5OC_{13}H_{15}N_5O, with a molecular weight of 257.29 g/mol. The compound features a triazole ring, which is known for its biological significance, particularly in drug development.

PropertyValue
Molecular FormulaC₁₃H₁₅N₅O
Molecular Weight257.29 g/mol
CAS Number2309189-48-6

Synthesis

The synthesis of this compound typically involves the formation of the azetidine ring followed by the introduction of the triazole moiety through click chemistry methods. This synthetic approach allows for the efficient construction of complex structures that could exhibit enhanced biological activity.

Antiproliferative Activity

Research indicates that compounds containing the triazole ring often exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives similar to N-phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine demonstrate cytotoxicity in MCF-7 breast cancer cells. The IC50 values for these compounds suggest they may effectively inhibit cell proliferation:

CompoundCell LineIC50 (µM)
N-phenyl derivativeMCF-710.5
Reference CompoundMCF-73.9

The mechanism of action for N-phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine involves interaction with cellular targets such as enzymes and receptors. The triazole moiety enhances binding affinity due to its ability to chelate metal ions, which is critical in many enzymatic processes. Additionally, the lipophilicity conferred by the phenyl group may improve membrane permeability, facilitating cellular uptake.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against both Gram-positive and Gram-negative bacteria. For example:

BacteriaActivity (Zone of Inhibition)
Escherichia coli (G-)15 mm
Staphylococcus aureus (G+)20 mm

These findings indicate potential applications in treating bacterial infections.

Case Studies

Several case studies highlight the efficacy of triazole-containing compounds in various biological contexts:

  • Anticancer Activity : A study published in Molecules demonstrated that derivatives similar to N-phenyl triazoles showed significant growth inhibition in cancer cell lines, suggesting a promising avenue for cancer therapy .
  • Antimicrobial Efficacy : Research conducted on azetidine derivatives indicated notable antibacterial activity against pathogens like Klebsiella pneumoniae and Staphylococcus aureus, reinforcing the potential of these compounds in antibiotic development .

Q & A

Basic: What are the key considerations for synthesizing N-phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide using click chemistry?

Methodological Answer:
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for synthesizing triazole-containing compounds like this target molecule. Key considerations include:

  • Reagent stoichiometry : Ensure a 1:1 molar ratio of azide (e.g., azidoazetidine precursor) and alkyne (e.g., phenylacetylene derivative) to minimize side products.
  • Catalytic system : Use sodium ascorbate and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) to generate the active Cu(I) species in situ .
  • Solvent optimization : Polar solvents like DMF:H₂O:n-butanol (1:1:1) enhance reaction efficiency .
  • Reaction monitoring : Track progress via TLC and confirm purity using NMR spectroscopy .

Basic: Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify proton environments (e.g., triazole protons at δ 7.5–8.5 ppm) and azetidine ring carbons (δ 50–70 ppm). Use 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with accuracy <5 ppm deviation .
  • FT-IR : Detect characteristic bands (e.g., triazole C=N stretch at ~1600 cm⁻¹, carboxamide C=O at ~1650 cm⁻¹) .

Basic: How can researchers design initial biological screening assays for this compound’s CNS activity?

Methodological Answer:

  • Target selection : Prioritize receptors linked to CNS disorders (e.g., serotonin or dopamine receptors) based on structural analogs showing affinity for monoaminergic systems .
  • In vitro assays : Use radioligand binding assays (e.g., 5-HT₃ receptor) at 1–10 µM concentrations. Include positive controls (e.g., fluoxetine for serotonin reuptake inhibition) .
  • Dose-response curves : Assess potency (IC₅₀) and efficacy (% inhibition) across 3–5 logarithmic concentrations .

Advanced: How can reaction conditions be optimized to improve the yield of the azetidine-triazole scaffold?

Methodological Answer:

  • Temperature : Maintain 60–80°C for CuAAC reactions to balance reaction rate and decomposition risks .
  • Solvent polarity : Test mixtures like DMF/water or THF/tert-butanol to enhance solubility of hydrophobic intermediates .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water) for high-purity isolation .

Advanced: How should researchers resolve contradictory NMR data between synthetic batches?

Methodological Answer:

  • Crystallographic validation : Perform single-crystal X-ray diffraction (SHELXL refinement) to unambiguously confirm the structure .
  • Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering in azetidine) causing signal splitting .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to trace carbon connectivity in ambiguous regions .

Advanced: What computational strategies predict the compound’s binding affinity for kinase targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., CDK2 or EGFR). Focus on triazole-arginine π-cation interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
  • QSAR models : Train models on triazole-azetidine derivatives with known IC₅₀ values to predict activity .

Advanced: How do structural modifications to the triazole or azetidine moieties alter bioactivity?

Methodological Answer:

  • Triazole substitution : Replace the 1H-1,2,3-triazole with 1,2,4-triazole to test steric effects on receptor binding .
  • Azetidine ring expansion : Synthesize pyrrolidine analogs to evaluate conformational flexibility impacts on CNS penetration .
  • Carboxamide replacement : Substitute the carboxamide with sulfonamide groups to modulate lipophilicity (logP) and solubility .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC (C18 column, 220 nm) .
  • Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactors. Quantify parent compound depletion over 60 minutes .
  • Light/heat stress : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to identify degradation pathways .

Advanced: How can crystallography (SHELXL) resolve ambiguities in electron density maps for this compound?

Methodological Answer:

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
  • Refinement : In SHELXL, apply anisotropic displacement parameters and restrain bond lengths/angles using DFIX and SADI commands .
  • Validation : Check R1 (<5%), wR2 (<10%), and Fo-Fc maps to confirm absence of residual density .

Advanced: What mechanistic studies elucidate the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

  • Inhibition assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxyquinoline). Calculate Ki values via Dixon plots .
  • Metabolite profiling : Use LC-MS/MS to identify hydroxylated or N-dealkylated products in hepatocyte incubations .
  • Docking in CYP active sites : Model interactions with heme iron and critical residues (e.g., CYP3A4 Phe304) to predict metabolic hotspots .

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